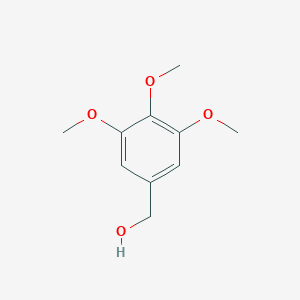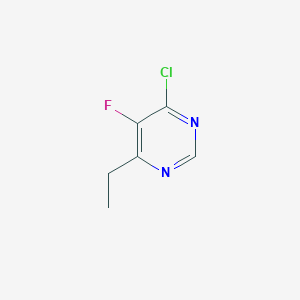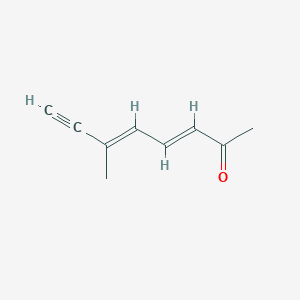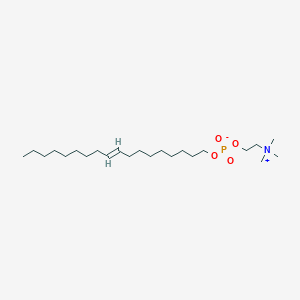
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and is overexpressed in many B-cell malignancies. By inhibiting BTK, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea disrupts the signaling pathway and induces apoptosis in B-cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
生化学的および生理学的効果
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
The advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments include its specificity for BTK, its ability to inhibit other downstream targets of BTK, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, there are also several limitations to using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments, including its cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, including:
1. Clinical trials: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is currently being evaluated in several clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Further clinical trials are needed to evaluate the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in larger patient populations.
2. Combination therapy: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has shown potential as a combination therapy with other agents, including venetoclax and rituximab. Further research is needed to identify optimal combinations and dosing regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, is a common problem in the treatment of B-cell malignancies. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Biomarkers: Biomarkers are needed to predict response to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. Further research is needed to identify biomarkers that can be used to select patients for treatment and monitor response.
Conclusion
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is a small molecule inhibitor that targets the protein kinase BTK and has shown potential as a therapeutic agent for the treatment of various B-cell malignancies. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in both in vitro and in vivo studies. Future research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea should focus on clinical trials, combination therapy, resistance mechanisms, and biomarkers.
合成法
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea involves several steps, including the reaction of 2,6-diisopropylaniline with 1-bromo-2-chloroethane to form the intermediate 2,6-bis(1-methylethyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
科学的研究の応用
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells.
特性
CAS番号 |
145131-23-3 |
|---|---|
製品名 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea |
分子式 |
C26H35N3O |
分子量 |
405.6 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)butyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-7-19(23-16-29(6)24-14-9-8-11-22(23)24)15-27-26(30)28-25-20(17(2)3)12-10-13-21(25)18(4)5/h8-14,16-19H,7,15H2,1-6H3,(H2,27,28,30) |
InChIキー |
AYIQHRJVMJNQAZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
同義語 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)butyl]urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



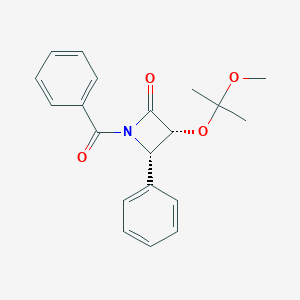
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
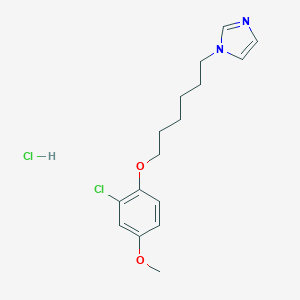
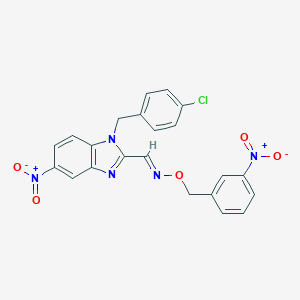
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
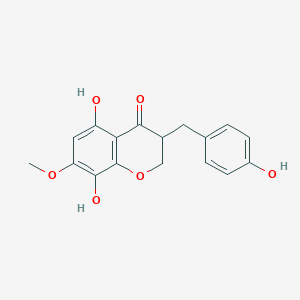
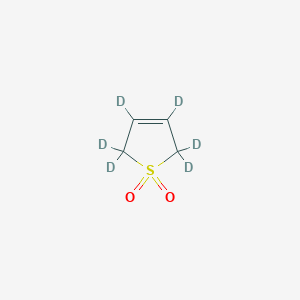
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
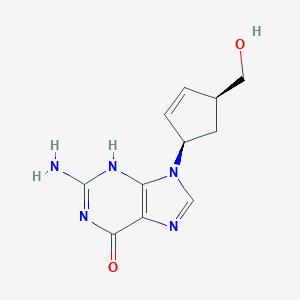
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
